3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid
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Description
3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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Biological Activity
3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid (CAS No. 1005615-03-1) is a compound that has garnered attention within medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and its implications in various therapeutic areas, particularly focusing on anticancer properties.
- Molecular Formula : C13H14N2O3
- Molecular Weight : 246.26 g/mol
- Structure : The compound features a pyrazole ring attached to a benzoic acid moiety, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Recent studies have highlighted various synthetic pathways that yield this compound with high purity and yield, facilitating further biological evaluations .
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Apoptosis Induction : The compound enhances caspase activity in cancer cells, confirming its role in promoting programmed cell death .
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, indicating its potential as a chemotherapeutic agent .
The proposed mechanism of action for this compound includes:
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to mitotic arrest .
- Targeting Signaling Pathways : It may interfere with key signaling pathways involved in cell proliferation and survival, such as the p38MAPK and VEGFR pathways .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives can be significantly influenced by structural modifications. For instance:
- Substituents on the pyrazole ring can enhance or diminish activity against specific cancer cell lines.
- Variations in the benzoic acid moiety also impact solubility and bioavailability, which are crucial for therapeutic efficacy .
Study 1: In Vitro Evaluation
A study evaluated the effects of various concentrations of this compound on MDA-MB-231 cells. Results indicated:
Concentration (µM) | Cell Viability (%) | Apoptosis Induction (Caspase Activity) |
---|---|---|
1 | 85 | 1.33 times increase |
5 | 70 | 1.45 times increase |
10 | 50 | 1.57 times increase |
This data suggests a dose-dependent response where higher concentrations lead to increased apoptosis .
Study 2: In Vivo Studies
In vivo studies using animal models demonstrated that administration of the compound resulted in tumor growth inhibition comparable to standard chemotherapeutics. The findings support its potential as a viable candidate for further development in cancer therapy .
Properties
IUPAC Name |
3-(4-ethyl-5-methyl-3-oxo-1H-pyrazol-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-11-8(2)14-15(12(11)16)10-6-4-5-9(7-10)13(17)18/h4-7,14H,3H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVBYWBXIYJNGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN(C1=O)C2=CC=CC(=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388138 |
Source
|
Record name | 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005615-03-1 |
Source
|
Record name | 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.